T-Muurolol: A Comprehensive Technical Guide to its Natural Sources and Isolation
T-Muurolol: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-Muurolol, a sesquiterpene alcohol with the chemical formula C15H26O, is a naturally occurring compound found in a variety of plant essential oils.[1] This bicyclic molecule has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Notably, it has shown potential as an antibacterial agent against strains like Staphylococcus aureus and as an antifungal agent against various fungal pathogens.[1] This technical guide provides an in-depth overview of the natural sources of T-Muurolol, detailing its prevalence in various species. Furthermore, it outlines the common experimental protocols for its extraction, isolation, and purification from these natural matrices. The guide also illustrates the biosynthetic pathway of T-Muurolol and a general experimental workflow for its isolation, providing valuable information for researchers in natural product chemistry and drug discovery.
Natural Sources of T-Muurolol
T-Muurolol is distributed across a range of plant species, where it constitutes a variable percentage of the essential oil composition. The concentration of T-Muurolol can be influenced by factors such as the geographical origin of the plant, the part of the plant used for extraction (leaves, flowers, rhizomes), and the season of harvest. A summary of notable natural sources and the reported concentration of T-Muurolol is presented in Table 1.
| Plant Species | Family | Plant Part | T-Muurolol Concentration (% of Essential Oil) |
| Saurauia lantsangensis | Actinidiaceae | Root | 13.85% |
| Homalomena aromatica | Araceae | Rhizomes | 5.32% |
| Chiliadenus lopadusanus | Asteraceae | Flowers | 5.1% |
| Lepisanthes rubiginosa | Sapindaceae | Leaves | 4.1% |
| Taiwania cryptomerioides | Cupressaceae | Heartwood | Major Component |
| Unnamed species in a study | - | - | 20.1% |
| Unnamed species in a study | - | - | 33.29% |
Table 1: Natural Sources and Concentration of T-Muurolol
Biosynthesis of T-Muurolol
T-Muurolol is a sesquiterpenoid, and its biosynthesis follows the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). The final step in the biosynthesis of T-Muurolol is the enzymatic cyclization of FPP, catalyzed by (+)-T-Muurolol synthase. This reaction involves the isomerization of FPP to nerolidyl diphosphate (NPP) followed by cyclization to form the characteristic bicyclic structure of T-Muurolol.
Biosynthetic pathway of T-Muurolol from IPP and DMAPP.
Experimental Protocols for Isolation and Purification
The isolation of T-Muurolol from its natural sources typically involves a multi-step process that includes extraction of the essential oil, followed by chromatographic separation and purification of the target compound.
Extraction of Essential Oil
Method: Hydrodistillation is the most common method for extracting essential oils from plant materials.
Protocol:
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Material Preparation: The plant material (e.g., leaves, rhizomes) is air-dried or used fresh and then ground to a coarse powder to increase the surface area for extraction.
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Hydrodistillation: The powdered plant material is placed in a distillation flask with a sufficient amount of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.
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Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.
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Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
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Storage: The essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.
Chromatographic Isolation and Purification
Method: Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques for isolating individual components from the complex mixture of the essential oil.
Protocol for Column Chromatography:
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Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel (60-120 mesh). The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and poured into the column.
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Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.
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Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.
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Fraction Collection: The eluate is collected in a series of fractions.
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Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing T-Muurolol.
Protocol for Preparative HPLC:
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Column: A reversed-phase C18 column is often used for the separation of sesquiterpenoids.
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Mobile Phase: A mixture of solvents such as methanol (B129727) and water or acetonitrile (B52724) and water is used as the mobile phase, often in an isocratic or gradient elution mode.
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Sample Injection: The T-Muurolol-rich fractions from column chromatography are pooled, concentrated, and dissolved in the mobile phase for injection into the HPLC system.
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Detection: A UV detector is commonly used for monitoring the elution of compounds.
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Fraction Collection: The peak corresponding to T-Muurolol is collected.
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Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield purified T-Muurolol.
Structure Elucidation and Characterization
The identity and purity of the isolated T-Muurolol are confirmed using spectroscopic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the isolated compound, which are then compared with reference spectra from databases (e.g., NIST, Wiley).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule. The chemical shifts, coupling constants, and integration values provide definitive structural information.
References
- 1. Buy T-Muurolol | 19912-62-0 [smolecule.com]
- 2. Computational Screening of T-Muurolol for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
